Methylethoxydichlorosilane
Overview
Description
Methylethoxydichlorosilane is a chemical compound with the molecular formula C3H8Cl2OSi . It contains a total of 14 bonds, including 6 non-H bonds and 2 rotatable bonds .
Molecular Structure Analysis
The molecular structure of Methylethoxydichlorosilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .Chemical Reactions Analysis
While specific chemical reactions involving Methylethoxydichlorosilane are not detailed in the available resources, it’s worth noting that similar compounds undergo various reactions. For instance, methoxyl and ethoxyl groups in lignin have been analyzed using a method based on headspace-isotope dilution (HS-ID) GC-MS .Physical And Chemical Properties Analysis
Methylethoxydichlorosilane has a molecular weight of 159.08700 . Its boiling point is 127.1ºC at 760 mmHg . The compound contains total 14 bond(s); 6 non-H bond(s) and 2 rotatable bond(s) .Scientific Research Applications
Vapor Pressure Measurement and Correlation
Methylethoxydichlorosilane's vapor pressure was determined at various pressures using an inclined ebulliometer. The findings were modeled using the Antoine equation, providing valuable data for understanding its physical properties (Dong, Wu, Yang, & Lai, 2010).
Impact on Electrical Properties of Nanocomposites
Surface treatment of silica nanoparticles with silane coupling agents, like methylethoxydichlorosilane, can significantly enhance the electrical properties of epoxy composites. This includes improvements in volume resistivity and dielectric strength (Huang, Zheng, Jiang, & Yin, 2010).
Synthesis of Amino Acid Methyl Esters
Methylethoxydichlorosilane aids in the efficient synthesis of amino acid methyl ester hydrochlorides, expanding its utility in organic chemistry and synthesis (Li & Sha, 2008).
Biofilm Formation Influence on Polyethylene
Modifications of polyethylene with organosilanes, including methylethoxydichlorosilane, influence bacterial cell attachment and biofilm formation. This has implications for medical and water industry applications (Kręgiel & Niedzielska, 2014).
Methyltriethoxysilane Preparation
Methylethoxydichlorosilane plays a role in the preparation of methyltriethoxysilane, a compound with high industrial relevance. Optimal reaction conditions for its production have been developed (Guo-qiao, 2013).
Epoxy Coating Enhancement
Methylethoxydichlorosilane is used in epoxy coatings for steel substrates to improve corrosion resistance and adhesion properties. This is due to its effective role as a nano-filler within sol-gel based silane coatings (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).
Ceramic Membranes Modification
Methylethoxydichlorosilane is utilized in making ceramic membranes hydrophobic, which is crucial for applications in membrane distillation, a process important in water treatment and purification (Hendren, Brant, & Wiesner, 2009).
Regioselective Acetylation of Carbohydrates
In carbohydrate chemistry, methylethoxydichlorosilane is involved in regioselective acetylation, demonstrating its versatility in organic synthesis (Zhou, Ramström, & Dong, 2012).
Contact Angles and Hydrophobicity Studies
Research on methylated quartz surfaces using methylethoxydichlorosilane helps understand hydrophobicity and contact angles, key in colloid science and surface chemistry (Brito e Abreu & Skinner, 2012).
Synthesis of Epoxide Telechelic Siloxanes
Methylethoxydichlorosilane is essential in synthesizing thermosetting polysiloxanes with various functional groups, showing its application in polymer chemistry (Chakraborty & Soucek, 2008).
Stationary Phase for HPLC
In high-performance liquid chromatography (HPLC), methylethoxydichlorosilane-modified silica particles are used as a stationary phase, indicating its role in analytical chemistry (Wang, Baker, Baker, & Colón, 2006).
Safety And Hazards
properties
IUPAC Name |
dichloro-ethoxy-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2OSi/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPGQHJFRSSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylethoxydichlorosilane | |
CAS RN |
1825-75-8 | |
Record name | Dichloroethoxymethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1825-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, dichloroethoxymethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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